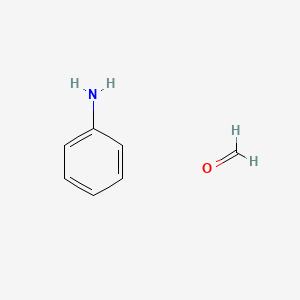

Aniline;formaldehyde

Vue d'ensemble

Description

Aniline and formaldehyde are two significant compounds in organic chemistry. Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with the formula C6H5NH2. Formaldehyde, with the formula CH2O, is the simplest aldehyde. When these two compounds react, they form a variety of products, including methylenedianiline, which is a precursor to many industrial chemicals and polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction between aniline and formaldehyde typically involves the formation of a carbinolamine intermediate, which then undergoes dehydration to form methylenedianiline. This reaction can be catalyzed by acids or bases. For example, the reaction can be carried out in the presence of hydrochloric acid, which acts as a catalyst .

Industrial Production Methods: On an industrial scale, the production of methylenedianiline involves the condensation of aniline with formaldehyde in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures to increase the reaction rate. The resulting product is then purified through distillation or crystallization .

Types of Reactions:

Oxidation: Aniline can be oxidized to form nitrobenzene or azobenzene.

Reduction: Formaldehyde can be reduced to methanol.

Substitution: Aniline can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Sulfuric acid or nitric acid can be used for nitration reactions.

Major Products:

Methylenedianiline: Formed from the condensation of aniline and formaldehyde.

N-Methylaniline: Formed from the reductive methylation of aniline with formaldehyde.

Applications De Recherche Scientifique

Energy Harvesting

AFR has been studied for its potential in energy-harvesting applications, particularly in triboelectric nanogenerators (TENGs). These devices convert mechanical energy into electrical energy, which is increasingly important for self-powered electronics.

- Key Findings :

- AFR exhibits a significantly higher positive tribo-polarity compared to conventional materials like polyamide-6 (PA6) due to its unique surface functional groups .

- The optimal synthesis conditions and performance characteristics of AFR films have been analyzed, revealing high charge density and efficiency in energy conversion processes .

| Property | AFR | Polyamide-6 (PA6) |

|---|---|---|

| Positive Tribo-polarity | High | Moderate |

| Charge Density | High | Low |

Enzyme Immobilization

Another promising application of aniline-formaldehyde compounds is in the field of enzyme immobilization. The cross-linked structure of AFR allows for effective immobilization of enzymes, enhancing their stability and reusability.

- Case Study :

- A study focused on immobilizing α-amylase onto a magnetic nanocomposite derived from aniline formaldehyde condensate showed improved thermal stability and catalytic efficiency compared to free enzymes . This approach is beneficial for industrial applications where enzyme activity needs to be maintained over extended periods.

Antimicrobial Properties

Research has also explored the antimicrobial properties of modified aniline-formaldehyde resins. By incorporating piperazine moieties into the resin structure, enhanced antimicrobial activity against various pathogens has been observed.

- Key Findings :

Characterization Techniques

The characterization of aniline-formaldehyde compounds is crucial for understanding their properties and optimizing their applications. Common techniques include:

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups and characterize chemical bonding.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition behavior.

- X-ray Diffraction (XRD) : Analyzes crystalline structures and phase identification.

Mécanisme D'action

The reaction between aniline and formaldehyde involves the formation of a carbinolamine intermediate, which then undergoes dehydration to form methylenedianiline. This reaction is catalyzed by acids or bases, which facilitate the formation and dehydration of the intermediate. The molecular targets and pathways involved in this reaction include the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of formaldehyde, followed by proton transfer and dehydration .

Comparaison Avec Des Composés Similaires

Phenylhydrazine: Similar to aniline but with an additional hydrazine group.

Nitrosobenzene: Similar to aniline but with a nitroso group instead of an amino group.

Nitrobenzene: Similar to aniline but with a nitro group instead of an amino group.

Uniqueness: Aniline is unique due to its ability to undergo a wide range of chemical reactions, including electrophilic substitution and nucleophilic addition. Its reactivity with formaldehyde to form methylenedianiline is particularly significant in industrial applications, especially in the production of polyurethane foams and resins .

Activité Biologique

Aniline-formaldehyde compounds are significant in various industrial applications, particularly in the synthesis of resins and polymers. However, their biological activity raises concerns regarding toxicity and environmental impact. This article explores the biological activity of aniline-formaldehyde, focusing on its mechanisms, effects on living organisms, and potential applications.

Chemical Structure and Synthesis

Aniline (C6H5NH2) reacts with formaldehyde (HCHO) to form aniline-formaldehyde resin through a polycondensation process. This reaction typically occurs in acidic conditions, leading to the formation of methylene bridges between aniline molecules, resulting in a cross-linked polymer network.

Reaction Mechanism

The reaction mechanism involves several steps:

- Protonation of Formaldehyde : In acidic conditions, formaldehyde is protonated, increasing its electrophilicity.

- Nucleophilic Attack : Aniline acts as a nucleophile, attacking the carbonyl carbon of the protonated formaldehyde.

- Formation of Methylene Bridges : Subsequent reactions lead to the formation of methylene linkages between aniline units.

This process results in a complex structure that exhibits various biological activities.

Toxicity and Safety Concerns

Aniline and formaldehyde are known for their toxic effects on human health and the environment. Key findings include:

- Carcinogenicity : Formaldehyde is classified as a probable human carcinogen. Long-term exposure may lead to respiratory issues and other health problems .

- Mutagenicity : Studies indicate that aniline can induce mutagenic effects in bacterial and mammalian cells .

- Neurotoxicity : Both compounds have been associated with neurotoxic effects, impacting cognitive functions and behavior in laboratory animals .

Case Studies

- Impact on Aquatic Life :

- Human Health Studies :

- Environmental Impact :

Applications in Industry

Despite their toxicity, aniline-formaldehyde resins are utilized in various applications due to their desirable properties:

- Adhesives and Coatings : They are employed as adhesives in wood products and coatings due to their strong bonding capabilities.

- Energy Harvesting Materials : Recent studies have explored their use in triboelectric nanogenerators (TENGs), where they exhibit high charge density due to surface functional groups .

Data Table: Biological Effects Summary

Propriétés

IUPAC Name |

aniline;formaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCPJZWNFRYRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25214-70-4, 67784-74-1 | |

| Record name | Aniline-formaldehyde copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, polymer with benzenamine, maleated, cyclized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67784-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid with an amine-like odor; [Mitsui Takeda MSDS] | |

| Record name | Formaldehyde, polymer with benzenamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25214-70-4 | |

| Record name | Formaldehyde, polymer with benzenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde, oligomeric reaction products with aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.